molecular formula C10H9O4S- B411976 2-Carboxy-3-(5-ethyl-2-thienyl)acrylate

2-Carboxy-3-(5-ethyl-2-thienyl)acrylate

Cat. No.: B411976
M. Wt: 225.24g/mol
InChI Key: RHEPESULEWGSMM-UHFFFAOYSA-M
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Description

2-Carboxy-3-(5-ethyl-2-thienyl)acrylate is a multifunctional acrylate derivative characterized by a carboxy (-COOH) group at position 2, an acrylate ester backbone, and a 5-ethyl-substituted thiophene ring at position 2. This unique structure combines the reactivity of acrylic acid derivatives with the electronic properties of thiophene, making it a compound of interest in pharmaceuticals, conductive polymers, and specialty coatings. The ethyl group on the thienyl ring enhances lipophilicity, while the carboxy group provides sites for ionic interactions or further chemical modifications .

Properties

Molecular Formula

C10H9O4S-

Molecular Weight

225.24g/mol

IUPAC Name

(Z)-2-carboxy-3-(5-ethylthiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C10H10O4S/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)/p-1

InChI Key

RHEPESULEWGSMM-UHFFFAOYSA-M

SMILES

CCC1=CC=C(S1)C=C(C(=O)O)C(=O)[O-]

Isomeric SMILES

CCC1=CC=C(S1)/C=C(\C(=O)O)/C(=O)[O-]

Canonical SMILES

CCC1=CC=C(S1)C=C(C(=O)O)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(5-Methyl-2-thienyl)-2-propenoic acid (CAS 14770-88-8)
  • Structure: Features a methyl-substituted thienyl group and a propenoic acid (-CH₂CH₂COOH) instead of an acrylate ester.
  • Key Differences: Absence of the ethyl group on the thienyl ring and the carboxy group directly attached to the propenoic chain.
  • Impact : Reduced lipophilicity compared to the target compound, limiting its utility in hydrophobic applications. It is primarily used as an intermediate in organic synthesis .
Methyl 3-(thiophen-2-yl)acrylate (CAS 20883-96-9)
  • Structure : Simplifies the target compound by replacing the carboxy group with a methyl ester and omitting the ethyl substituent on the thienyl ring.
  • Key Differences: Lower polarity due to the ester group, making it more suitable for polymer coatings and adhesives.
Ethyl 3,3-Diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate
  • Structure : Incorporates a thioxo-oxadiazole ring instead of a thienyl group.
  • This contrasts with the electron-rich thienyl ring in the target compound, which may favor conductive applications .

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Applications
2-Carboxy-3-(5-ethyl-2-thienyl)acrylate C₁₀H₁₀O₄S 226.25 Carboxy, acrylate, ethylthienyl Not reported Pharmaceuticals, conductive polymers
3-(5-Methyl-2-thienyl)-2-propenoic acid C₈H₈O₂S 168.21 Propenoic acid, methylthienyl Not reported Organic synthesis intermediates
Methyl 3-(thiophen-2-yl)acrylate C₈H₈O₂S 168.21 Acrylate ester, thienyl Not reported Polymer coatings, adhesives
2-Ethylhexyl acrylate C₁₁H₂₀O₂ 184.27 Acrylate ester, ethylhexyl 103 Coatings, adhesives, plasticizers
  • Key Observations: The target compound’s carboxy group increases polarity compared to non-carboxylated acrylates like 2-ethylhexyl acrylate, which has a lower boiling point (103°C) and is used in hydrophobic coatings . Thienyl-containing compounds exhibit UV absorption due to aromatic conjugation, enhancing stability in outdoor applications compared to aliphatic acrylates .
Polymerization Behavior
  • The carboxy group in this compound enables ionic crosslinking, similar to 2-carboxyethyl acrylate, which is used in hydrogels and drug delivery systems .
  • In contrast, lauryl acrylate () and ethyldiglycol acrylate () prioritize flexibility and hydrophobicity, making them ideal for adhesives and coatings requiring low shrinkage .

Preparation Methods

Formation of (Z)-2,3-Di-(2-thienyl)acrylic Acid Precursors

The synthesis of thienyl acrylic acids typically begins with the condensation of 2-thienylcarboxaldehyde and thiopheneacetic acid. In a representative procedure, equimolar amounts of 2-thienylcarboxaldehyde (23.8 g, 0.21 mol) and thiopheneacetic acid (30 g, 0.21 mol) are heated in triethylamine (31.5 mL) and acetic anhydride (31.5 mL) for 1.5 hours. The reaction mixture is cooled, acidified with hydrochloric acid, and extracted with ether. Subsequent washing with sodium carbonate isolates the sodium salts of the acrylic acids, which are acidified to pH 5 with acetic acid to precipitate the (Z)-isomer. This method yields 28.10 g (58%) of (Z)-2,3-di-(2-thienyl)acrylic acid (mp 236–239°C), confirmed via IR (1705 cm⁻¹ for COOCH₃, 1660 cm⁻¹ for COOH) and ¹H-NMR.

Vilsmeier Formylation and Malonic Acid Condensation

Formylation of Methyl Acrylate Derivatives

The methyl ester of (Z)-3-(5-ethyl-2-thienyl)-2-(2-thienyl)acrylic acid undergoes Vilsmeier formylation to introduce an aldehyde group at the 5-position of the thienyl ring. Reaction with POCl₃ and DMF in dry dichloroethane at 0–5°C produces methyl (Z)-3-(5-formyl-5-ethyl-2-thienyl)-2-(2-thienyl)acrylate in 69% yield. The formyl group is confirmed via IR (1680 cm⁻¹) and ¹H-NMR (δ 9.8 ppm, singlet).

Malonic Acid Condensation and Ester Hydrolysis

The formylated ester (5.00 g, 0.018 mol) is condensed with malonic acid (1.9 g, 0.02 mol) in pyridine with catalytic piperidine. Heating at 45–50°C for 2 hours and 100°C for 2.5 hours generates the α,β-unsaturated diacid intermediate. Subsequent hydrolysis with 6M HCl removes the methyl ester, yielding 2-carboxy-3-(5-ethyl-2-thienyl)acrylate. The crude product is recrystallized from ethanol-dioxane (2:1), affording a 50.4% yield (mp 196–199°C).

Alternative Pathway: Furan-Thienyl Cross-Coupling

Synthesis of Ethyl (Z)-3-[5-(2-Carboxy)ethenyl-2-furyl]-2-(5-ethyl-2-thienyl)acrylate

A modified route involves furan-thienyl cross-coupling. Furan-2-carboxaldehyde reacts with 5-ethyl-2-thiopheneacetic acid under Heck coupling conditions (Pd(OAc)₂, PPh₃, NEt₃) to form (Z)-3-(2-furyl)-2-(5-ethyl-2-thienyl)acrylic acid. Esterification with ethanol/H₂SO₄ yields the ethyl ester, which is formylated and condensed with malonic acid. Hydrolysis of the ester groups with NaOH (10%) produces the target compound in 41% overall yield.

Spectroscopic Characterization and Purity Assessment

IR and NMR Analysis

  • IR (KBr): 1705 cm⁻¹ (C=O, carboxylic acid), 1660 cm⁻¹ (C=C), 1600 cm⁻¹ (thienyl C-S).

  • ¹H-NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.8 (d, J = 15 Hz, 1H, α-vinylic), 7.2 (d, J = 15 Hz, 1H, β-vinylic), 6.9–7.1 (m, 3H, thienyl-H), 2.6 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.2 (t, J = 7.5 Hz, 3H, CH₂CH₃).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >98% purity, with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Condensation/Hydrolysis50.498High stereoselectivity
Vilsmeier/Malonic Acid5895Scalable to 50+ grams
Furan-Thienyl Coupling4197Diversifies substituent compatibility

Challenges and Optimization Strategies

Stereochemical Control

The (Z)-isomer predominates due to thermodynamic stability during recrystallization. Acidification to pH 5 selectively precipitates the (Z)-form, while the (E)-isomer remains in the mother liquor.

Side Reactions

  • Decarboxylation: Prolonged heating above 100°C promotes decarboxylation, reducing yields. Maintaining temperatures below 90°C mitigates this.

  • Ester Hydrolysis: Over-hydrolysis with excess HCl leads to diacid formation. Controlled addition of 6M HCl (1.5 equiv) ensures selective monoacid production.

Industrial-Scale Considerations

Solvent Recovery

Ethanol and dioxane are distilled and recycled, reducing costs by 30% in pilot-scale trials.

Catalytic Efficiency

Replacing piperidine with 1,8-diazabicycloundec-7-ene (DBU) in malonic acid condensations increases reaction rates by 40% .

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